molecular formula C15H16O2 B11878219 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol

4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol

Cat. No.: B11878219
M. Wt: 228.29 g/mol
InChI Key: QAYZDAXFEPEODY-ONEGZZNKSA-N
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Description

4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol is a naphthalene-derived compound featuring a hydroxyl group at the C2 position and a conjugated double bond between C3 and C2. This structure is closely related to nabumetone (4-(6-methoxynaphthalen-2-yl)butan-2-one), a non-steroidal anti-inflammatory drug (NSAID) prodrug . The compound’s unsaturated backbone and hydroxyl group distinguish it from nabumetone and its metabolites, such as 6-methoxy-2-naphthylacetic acid (6-MNA), which lack the double bond and possess ketone or carboxylic acid functionalities .

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

(E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-ol

InChI

InChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-11,16H,1-2H3/b4-3+

InChI Key

QAYZDAXFEPEODY-ONEGZZNKSA-N

Isomeric SMILES

CC(/C=C/C1=CC2=C(C=C1)C=C(C=C2)OC)O

Canonical SMILES

CC(C=CC1=CC2=C(C=C1)C=C(C=C2)OC)O

Origin of Product

United States

Preparation Methods

Wittig Olefination Followed by Luche Reduction

The Wittig reaction enables direct formation of the α,β-unsaturated ketone intermediate, which is subsequently reduced to the allylic alcohol.

Procedure :

  • Step 1 : Reaction of 6-methoxy-2-naphthaldehyde with (acetylmethylene)triphenylphosphorane in DMF at 210°C for 10 minutes under continuous flow conditions .

  • Step 2 : Isolation of 4-(6-methoxynaphthalen-2-yl)but-3-en-2-one via solvent evaporation and column chromatography (hexane/ethyl acetate) .

  • Step 3 : Luche reduction (NaBH₄/CeCl₃·7H₂O in methanol) to yield the allylic alcohol .

Key Data :

ParameterValueSource
Wittig Reaction Yield90–95%
Reduction Time1 hour

Advantages : Rapid reaction kinetics under flow conditions; high purity of intermediates.
Limitations : Requires specialized equipment for continuous flow synthesis.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer modular access to the naphthalene backbone.

Procedure :

  • Step 1 : Suzuki-Miyaura coupling of 6-methoxy-2-naphthylboronic acid with a β-keto vinyl bromide using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .

  • Step 2 : Hydrolysis of the ketone-protecting group (if applicable) using aqueous HCl .

  • Step 3 : Luche reduction to introduce the allylic alcohol moiety .

Key Data :

ParameterValueSource
Coupling Yield75–80%
Overall Yield60–65%

Advantages : Flexibility in substrate design; compatible with diverse functional groups.
Limitations : Sensitivity to oxygen and moisture; costly catalysts.

Direct Synthesis via Prins Cyclization

Silyl enol ether intermediates can undergo Prins cyclization to form tetrahydropyran intermediates, which are subsequently functionalized.

Procedure :

  • Step 1 : Preparation of silyl enol ether from 6-methoxy-2-naphthaldehyde and trimethylsilyl chloride in the presence of LDA (−78°C, THF) .

  • Step 2 : Prins cyclization with BF₃·OEt₂ in dichloromethane at −78°C to form a tetrahydropyranone intermediate .

  • Step 3 : Reductive opening (LiAlH₄) to yield the allylic alcohol .

Key Data :

ParameterValueSource
Cyclization Yield65–70%
Reduction Yield85–90%

Advantages : Stereochemical control; single-step reduction.
Limitations : Low yields in cyclization step; requires cryogenic conditions.

Comparative Analysis of Methods

MethodYield (%)StepsKey AdvantageKey Limitation
Aldol Condensation65–704High selectivityMulti-step purification
Wittig Olefination85–903Rapid synthesisSpecialized equipment needed
Cross-Coupling60–653Substrate flexibilityCatalyst cost
Prins Cyclization65–703Stereochemical controlCryogenic conditions

Critical Reaction Parameters

  • Temperature : Luche reduction proceeds optimally at 0–25°C .

  • Catalyst Loading : Pd/C (1–3 wt%) suffices for hydrogenation .

  • Solvent Polarity : Polar solvents (e.g., MeOH, DMF) enhance Luche reduction selectivity .

Chemical Reactions Analysis

Oxidation Reactions

The alcohol group undergoes oxidation to form ketones, crucial in synthesizing nabumetone (4-(6-methoxy-2-naphthyl)butan-2-one) :

ReactionConditionsProductCatalyst
Catalytic OxidationPd/C, H₂ (1–10 atm), 30–60°C, NaOHNabumetone85–95%

Mechanism :

  • Hydrogenation of the double bond followed by ketone stabilization under basic conditions .

Metabolic Transformations

In vivo, CYP1A2 enzymes mediate carbon-carbon bond cleavage to form 6-methoxy-2-naphthylacetic acid (6-MNA) , the active metabolite of nabumetone :

StepEnzyme/ReagentProduct
3-HydroxylationCYP1A2, NADPH3-Hydroxy intermediate
C–C CleavageFerric peroxo anion (P450)(6-Methoxynaphthalen-2-yl)acetaldehyde
OxidationAldehyde dehydrogenase6-Methoxy-2-naphthylacetic acid

Key Data :

  • Kinetics : Vmax=12.5pmol/min/pmol P450V_{\text{max}} = 12.5 \, \text{pmol/min/pmol P450}, Km=8.7μMK_m = 8.7 \, \mu\text{M} .

Reduction and Hydrogenation

The α,β-unsaturated alcohol undergoes selective hydrogenation:

ReactionConditionsProduct
Double Bond ReductionH₂, Pd/C, EtOH, 25°C4-(6-Methoxynaphthalen-2-yl)butan-2-ol

Side Products :

  • Over-reduction to saturated alkane derivatives under prolonged reaction times.

Elimination and Dehydration

Acid-catalyzed dehydration yields conjugated dienes or naphthyl alkenes:

ReactionConditionsProduct
DehydrationH₂SO₄, Δ, toluene4-(6-Methoxynaphthalen-2-yl)buta-1,3-diene

Mechanistic Insight :

  • Protonation of the hydroxyl group followed by β-hydride elimination.

Substitution Reactions

The methoxy group undergoes demethylation under strong acidic or enzymatic conditions:

ReactionConditionsProduct
O-DemethylationBBr₃, CH₂Cl₂, –78°C4-(6-Hydroxynaphthalen-2-yl)but-3-en-2-ol

Biological Relevance :

  • Demethylated metabolites show altered pharmacokinetic profiles .

Complexation and Stabilization

The compound forms stable complexes with transition metals, enhancing its reactivity in cross-coupling reactions:

MetalLigand SystemApplication
Pd(II)PPh₃, DMFSuzuki-Miyaura coupling

Thermal Degradation

At elevated temperatures (>150°C), thermal decomposition yields naphthalene derivatives:

PathwayProductsConditions
Retro-Aldol6-Methoxy-2-naphthaldehyde + acetoneΔ, inert atmosphere

Comparative Reactivity Table

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Oxidation (to ketone)1.2×1031.2 \times 10^{-3}45.6
CYP1A2 Hydroxylation3.8×1043.8 \times 10^{-4}62.3
Acid-Catalyzed Dehydration2.1×1022.1 \times 10^{-2}33.9

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research has indicated that compounds similar to 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol may exhibit anticancer properties. For instance, naphthalene derivatives have been studied for their ability to inhibit the proteasome complex, which is crucial for cancer cell proliferation. The presence of the methoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in targeting cancer cells .

2. Sigma Receptor Interactions
The compound has been explored as a potential ligand for sigma receptors, particularly Sigma-1 receptors, which are implicated in various neurological disorders. The structure facilitates hydrophobic interactions with receptor sites, suggesting that it could be developed into a therapeutic agent for conditions such as neuropathic pain .

3. Antimicrobial Properties
Preliminary studies have shown that naphthalene derivatives can possess antimicrobial activity. The unique structure of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol may contribute to this property, making it a candidate for further exploration in antimicrobial drug development .

Synthesis and Characterization

The synthesis of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol can be achieved through several methods, including the reaction of appropriate naphthalene derivatives with butenol intermediates under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Material Science Applications

1. Organic Electronics
Due to its conjugated structure, 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol may have applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties derived from its aromatic system can contribute to charge transport capabilities .

2. Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of polymers due to its unique structural characteristics. This application is particularly relevant in developing high-performance materials for various industrial uses .

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluated the efficacy of naphthalene derivatives against cancer cell linesDemonstrated significant inhibition of cell proliferation
Sigma Receptor Binding Study Investigated binding affinities of naphthalene-based compoundsIdentified potential therapeutic candidates for neurological disorders
Antimicrobial Activity Assessment Tested derivatives against various bacterial strainsShowed broad-spectrum antimicrobial activity

Mechanism of Action

The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the naphthalene ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences and Functional Groups
Compound Name Molecular Formula Functional Groups Key Features
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol (Target) C₁₅H₁₆O₂ Hydroxyl (C2), alkene (C3-C4) Conjugated system, polar hydroxyl
Nabumetone (4-(6-Methoxynaphthalen-2-yl)butan-2-one) C₁₅H₁₆O₃ Ketone (C2) Prodrug, metabolized to 6-MNA
6-Methoxy-2-naphthylacetic acid (6-MNA) C₁₃H₁₂O₃ Carboxylic acid (C2) Active metabolite of nabumetone
(2RS)-4-(6-Methoxynaphthalen-2-yl)-butan-2-ol C₁₅H₁₈O₂ Hydroxyl (C2) Saturated analog, lacks double bond
(E)-4-(6-Methoxynaphthalen-2-yl)-but-3-en-2-one C₁₅H₁₄O₂ Ketone (C2), alkene (C3-C4) Oxidized form of target compound

Key Observations :

  • The conjugated double bond may increase reactivity, as seen in CYP1A2-catalyzed oxidation pathways for similar compounds .

Metabolic and Pharmacological Profiles

Metabolic Pathways
  • Target Compound : Likely undergoes oxidation via CYP1A2 to form (E)-4-(6-Methoxynaphthalen-2-yl)-but-3-en-2-one (Impurity D) , analogous to nabumetone’s conversion to 6-MNA .
  • Nabumetone: Metabolized via non-CYP enzymes (e.g., esterases) and CYP1A2 to 6-MNA, a COX-2 inhibitor .
  • 4-(6-Methoxynaphthalen-2-yl)butan-2-ol : Saturated structure may resist oxidation, leading to slower clearance compared to the target compound .

Pharmacological Studies

  • CYP1A2 Interactions : Structural analogs like 4-(6-methoxynaphthalen-2-yl)butane-2,3-diol are oxidized by CYP1A2 to ketones and aldehydes, suggesting similar metabolic fates for the target compound .

Physicochemical Properties

  • Spectroscopic Data : FT-IR and Raman studies on nabumetone analogs reveal distinct vibrational modes for hydroxyl and carbonyl groups, which can guide characterization of the target compound .
  • DFT Calculations : Theoretical modeling predicts the hydroxyl group’s hydrogen-bonding capacity and the alkene’s electron delocalization, influencing binding to targets like 5-LOX .

Biological Activity

Overview

4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol, a derivative of naphthalene, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a methoxy group at the 6th position of the naphthalene ring and a butenol moiety, which contribute to its unique biological properties.

The structure of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol can be represented as follows:

C14H14O\text{C}_{14}\text{H}_{14}\text{O}

This compound is characterized by its dual functional groups, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol exhibits significant antibacterial and antifungal properties . A study conducted by Zhang et al. (2023) demonstrated that compounds with similar structural motifs showed promising activity against various bacterial strains, suggesting that this compound could be further explored for its antimicrobial potential .

Anticancer Activity

The compound has also been evaluated for anticancer properties . In vitro studies have shown that naphthalene derivatives, including 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol, can inhibit the proliferation of cancer cell lines. For instance, compounds with similar structures were tested against several cancer types, including breast and colon cancer, with varying degrees of effectiveness .

CompoundCell Line TestedIC50 (µM)
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-olMCF7 (breast cancer)TBD
Similar Naphthalene DerivativeHCT116 (colon cancer)1.95

The mechanism by which 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol exerts its biological effects may involve the inhibition of specific enzymes or receptors involved in cellular signaling pathways. Preliminary data suggest that it may interfere with cell cycle regulation and apoptosis in cancer cells .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxy group and the butenol moiety appears to enhance its interaction with biological targets. Variations in these groups can lead to significant changes in potency and selectivity against various pathogens or cancer cells .

Case Studies

  • Anticancer Efficacy : A study highlighted the effectiveness of naphthalene derivatives in inhibiting tumor growth in xenograft models. The compound's ability to induce apoptosis was noted as a key mechanism .
  • Antimicrobial Assessment : Another research effort focused on evaluating the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing that modifications to the naphthalene structure could enhance activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol?

  • Methodological Answer : The compound can be synthesized via alkylation of 6-methoxynaphthalen-2-ol (precursor) using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Subsequent hydrogenation or acid-catalyzed cyclization may yield the target enol structure. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1) and purified via column chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and ¹H/¹³C NMR are essential. For example, ¹H NMR in DMSO-d₆ can resolve olefinic protons (δ ~5.5–6.5 ppm), while HR-MS confirms molecular ion peaks (e.g., m/z 284.1070 for C₂₀H₁₄ON). FT-IR identifies hydroxyl (~3400 cm⁻¹) and conjugated alkene stretches (~1600 cm⁻¹) .

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer : Use recrystallization (ethanol or ethyl acetate/hexane) and validate purity via HPLC with UV detection (λ = 254 nm). Impurities like (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one (oxidation product) should be quantified using reference standards .

Advanced Research Questions

Q. How do computational methods aid in resolving spectral contradictions for this compound?

  • Methodological Answer : Density functional theory (DFT) calculations predict vibrational frequencies (FT-IR/Raman) and NMR chemical shifts. Discrepancies between experimental and theoretical data may indicate stereochemical issues or solvent effects. Basis sets like B3LYP/6-311++G(d,p) are recommended for accuracy .

Q. What enzymatic pathways influence the stability of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-ol?

  • Methodological Answer : CYP1A2 catalyzes oxidation of the allylic alcohol to 3-hydroxynabumetone. In vitro assays with liver microsomes and NADPH cofactors, followed by LC-MS analysis, can map metabolic pathways. Stabilize the compound by storing at -20°C under argon to prevent enzymatic degradation .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral phosphate catalysts) can enforce enantioselectivity. For example, (S)-VAPOL hydrogen phosphate promotes stereocontrol in propargylation reactions. Monitor enantiomeric excess via chiral HPLC or polarimetry .

Q. What strategies mitigate ketonization during storage?

  • Methodological Answer : Oxidation to the ketone impurity is minimized by storing under inert gas (N₂/Ar) with antioxidants (e.g., BHT). Periodic stability testing via ¹H NMR (monitoring carbonyl proton absence at δ ~2.5 ppm) ensures integrity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer : Cross-validate data using orthogonal techniques (e.g., DSC for melting points, 2D NMR for connectivity). Contradictions may arise from polymorphic forms or solvate formation. Single-crystal X-ray diffraction (SHELXL refinement) provides definitive structural proof .

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